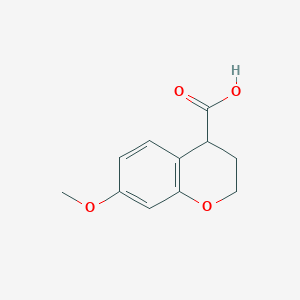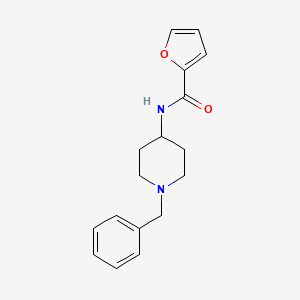
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a chemical compound with the empirical formula C17H20N2O2 and a molecular weight of 284.35 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” can be represented by the SMILES stringO=C(NC1CCN(CC2=CC=CC=C2)CC1)C3=CC=CO3 . The InChI key for this compound is TZTMHVURFIFRJS-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
“N-(1-benzylpiperidin-4-yl)furan-2-carboxamide” is a solid substance . Its empirical formula is C17H20N2O2 and its molecular weight is 284.35 .Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide, specifically [11C]CPPC, is a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound is used for noninvasive imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in various neuropsychiatric disorders like Alzheimer's and Parkinson's diseases. It's valuable for developing new therapeutics for neuroinflammation and monitoring neuroinflammatory effects of immunotherapies for peripheral malignancies (Horti et al., 2019).
Fluorescent Chemosensors
A phenoxazine-based fluorescence chemosensor, which includes a furan-2-carboxamide group, has been developed for the detection of Cd2+ and CN− ions. This sensor exhibited turn-on fluorescence emission for Cd2+, enabling its use as a biomarker for detecting Cd2+ in live cells and zebrafish larvae (Ravichandiran et al., 2020).
Synthesis and Reactivity
Several studies focus on the synthesis and reactivity of compounds related to furan-2-carboxamide. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and its electrophilic substitution reactions are explored, demonstrating the compound's versatility in chemical reactions (Aleksandrov & El’chaninov, 2017).
Acetylcholinesterase Inhibitors
N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamide derivatives, designed as potential acetylcholinesterase inhibitors, have been synthesized and characterized. Although they demonstrated moderate activity in vitro, they offer insights into the design of new therapeutic agents (Pashaei et al., 2021).
Antibacterial Activities
Naphthofuran derivatives, including N-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), have been studied for their antibacterial and antifungal activities. Such compounds are being explored for their potential use in medical applications due to their promising results against various bacteria (Nagarsha et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(16-7-4-12-21-16)18-15-8-10-19(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTMHVURFIFRJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)furan-2-carboxamide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

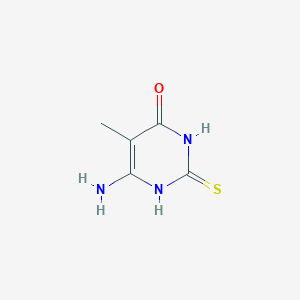
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2447514.png)
![4-Methoxy-3-[(2-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2447515.png)
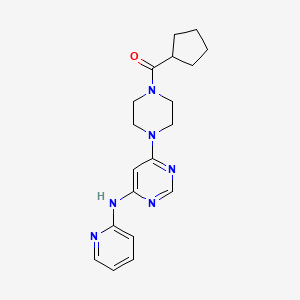
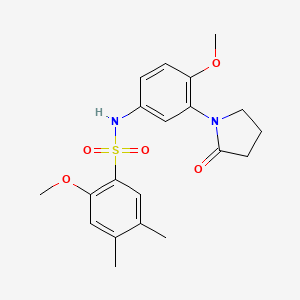
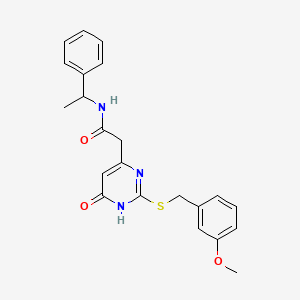
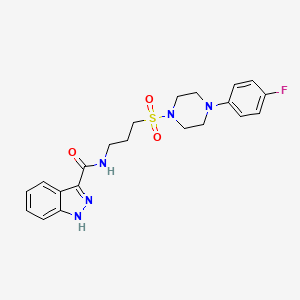
![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)
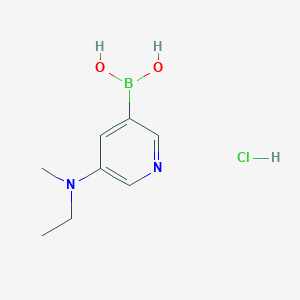
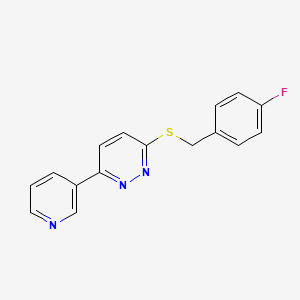
![4-methoxy-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2447528.png)
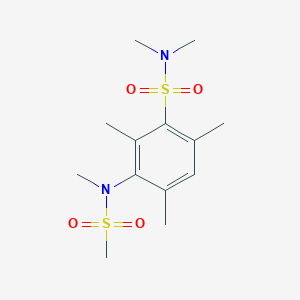
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2447532.png)
